4-tert-Butylbenzhydrazide
Overview
Description
4-tert-Butylbenzhydrazide: is an organic compound with the molecular formula C11H16N2O . It is a derivative of benzhydrazide, where the benzene ring is substituted with a tert-butyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzhydrazide can be synthesized through the reaction of 4-tert-butylbenzoic acid with hydrazine hydrate. The reaction typically involves the following steps:
Formation of 4-tert-Butylbenzoyl Chloride: 4-tert-butylbenzoic acid is reacted with thionyl chloride to form 4-tert-butylbenzoyl chloride.
Reaction with Hydrazine Hydrate: The 4-tert-butylbenzoyl chloride is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Azides and other oxidized derivatives.
Reduction Products: Amines and other reduced products.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butylbenzhydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Benzhydrazide: Lacks the tert-butyl group, making it less sterically hindered.
4-Methylbenzhydrazide: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
4-Ethylbenzhydrazide: Contains an ethyl group, offering a balance between the steric effects of methyl and tert-butyl groups.
Uniqueness of 4-tert-Butylbenzhydrazide: The presence of the tert-butyl group in this compound provides unique steric and electronic properties, making it more resistant to certain reactions and providing greater stability in specific applications. This makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-tert-butylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFQWDLRLHUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074747 | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43100-38-5 | |
Record name | 4-tert-Butylbenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43100-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043100385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-Butylbenzhydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE762NHT78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-tert-Butylbenzhydrazide in the synthesis described in the research?
A1: this compound [] acts as a reactant in the synthesis of 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene. It reacts with 5-nitroisophthaloyl dichloride in a refluxing chloroform solution to form the final product []. This suggests its utility in building more complex molecular structures containing the 1,3,4-oxadiazole ring system.
Q2: Can you provide the molecular formula and weight of this compound?
A2: While the research article [] uses this compound as a starting material, it doesn't explicitly state its molecular formula or weight. Based on its chemical name, we can deduce that its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol.
Q3: Does the research mention any spectroscopic data for this compound?
A3: Unfortunately, the provided research article [] focuses on the synthesis and characterization of the final product and doesn't include spectroscopic data for this compound. To obtain this information, one would need to consult other resources like chemical databases or publications specifically dedicated to characterizing this compound.
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